5,7-Diacetoxyflavone

Inflammation COX-2 Selectivity

5,7-Diacetoxyflavone (CAS 6665-78-5; also referred to as 5,7-diacetylflavone, 5,7-diacetyl chrysin, or 4-oxo-2-phenyl-4H-chromene-5,7-diyl diacetate) is a synthetically accessible flavonoid derivative characterized by acetoxy substitutions at the 5- and 7-positions of the flavone backbone. This diacetylated chrysin analog is isolated from natural sources including Oroxylum indicum and Dolichandrone falcata.

Molecular Formula C19H14O6
Molecular Weight 338.3 g/mol
Cat. No. B019432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Diacetoxyflavone
Molecular FormulaC19H14O6
Molecular Weight338.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C=C(O2)C3=CC=CC=C3
InChIInChI=1S/C19H14O6/c1-11(20)23-14-8-17(24-12(2)21)19-15(22)10-16(25-18(19)9-14)13-6-4-3-5-7-13/h3-10H,1-2H3
InChIKeyFAVULDRRJPCIGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

5,7-Diacetoxyflavone: Key Compound Information and Procurement Considerations


5,7-Diacetoxyflavone (CAS 6665-78-5; also referred to as 5,7-diacetylflavone, 5,7-diacetyl chrysin, or 4-oxo-2-phenyl-4H-chromene-5,7-diyl diacetate) is a synthetically accessible flavonoid derivative characterized by acetoxy substitutions at the 5- and 7-positions of the flavone backbone. This diacetylated chrysin analog is isolated from natural sources including Oroxylum indicum and Dolichandrone falcata [1]. Its procurement is strictly for research use only; it is not intended for human therapeutic or diagnostic applications. The compound exhibits a molecular weight of 338.31 g/mol (C19H14O6) and demonstrates solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [2][3].

Why 5,7-Diacetoxyflavone Cannot Be Replaced by Generic Flavonoids


Substituting 5,7-diacetoxyflavone with common, unmodified flavonoids (e.g., chrysin, apigenin) or other 5,7-disubstituted analogs without rigorous functional validation introduces significant risk of altered potency, selectivity, and pharmacokinetic behavior. The acetyl groups at the 5- and 7-positions are not inert; they act as critical modulators of both molecular recognition and drug-like properties. Direct comparative evidence demonstrates that the diacetyl moiety confers a distinct inhibitory profile against COX-2, with an IC50 of 2.7 μM, whereas the parent compound chrysin is markedly less potent (IC50 ~25.5 μM) [1][2]. Furthermore, the diacetylated form exhibits a 10-fold improvement in cytotoxicity against H22 cells relative to unmodified chrysin [3]. These differences arise from altered hydrogen-bonding capacity, enhanced lipophilicity, and potential prodrug behavior, all of which impact target engagement and cellular permeability [4]. Consequently, procurement decisions must be guided by the specific, quantifiable properties of 5,7-diacetoxyflavone rather than extrapolations from in-class compounds.

Quantitative Comparative Evidence for 5,7-Diacetoxyflavone Versus Analogs


COX-2 Inhibition: Potency and Selectivity Profile of 5,7-Diacetoxyflavone

5,7-Diacetoxyflavone (also reported as Ch-4 or 5,7-diacetylflavone) exhibits potent and selective inhibition of cyclooxygenase-2 (COX-2). In a direct head-to-head comparison within the same study, 5,7-diacetoxyflavone achieved an IC50 of 2.7 μM against COX-2 enzyme activity, whereas the parent compound chrysin (5,7-dihydroxyflavone) and 5-hydroxy-7-methoxyflavone showed no significant inhibition [1]. Importantly, this inhibition was selective for COX-2 over COX-1, a feature not observed with the other derivatives tested [1][2]. Cross-study analysis further corroborates this: chrysin's reported COX-2 IC50 is approximately 25.5 μM [3], while apigenin's activity is variable, with some assays showing an IC50 of 2.6 μM but others showing no effect up to 100 μM [4]. This places 5,7-diacetoxyflavone among the more potent and consistently selective flavonoid-based COX-2 inhibitors.

Inflammation COX-2 Selectivity NSAID alternatives

Antitumor Activity: Enhanced Cytotoxicity of 5,7-Diacetoxyflavone Compared to Chrysin

In a direct comparative study of chrysin derivatives, 5,7-diacetoxyflavone (designated compound 3, 5,7-diacetyl chrysin) demonstrated a substantial improvement in cytotoxicity against murine H22 hepatoma cells relative to the unmodified parent compound, chrysin. 5,7-Diacetoxyflavone exhibited an IC50 value of 141 μM, whereas chrysin showed an IC50 of 1671 μM in the same MTT assay [1][2]. This represents an 11.8-fold increase in potency. The study further noted that 5,7-diacetoxyflavone induced significant G2 phase cell cycle arrest in H22 cells, a mechanistic effect not prominently observed with other derivatives [1].

Cancer Hepatocellular carcinoma Cytotoxicity MTT assay

Cytotoxicity Against Human Cancer Cell Lines: HT-29 and SGC-7901

5,7-Diacetoxyflavone displays potent in vitro cytotoxicity against human colorectal adenocarcinoma (HT-29) and gastric adenocarcinoma (SGC-7901) cell lines. Reported IC50 values are 2.6 μM for HT-29 and 4.5 μM for SGC-7901 [1]. While direct comparator data for chrysin in these specific cell lines under identical conditions is not available in the primary source, these values place 5,7-diacetoxyflavone in the low micromolar range, which is considered highly active for a natural product-derived flavonoid. For context, many unmodified flavonoids exhibit IC50 values in the high micromolar to millimolar range against solid tumor cell lines [2].

Colorectal cancer Gastric cancer Cytotoxicity Flavonoid

Antiviral Activity: HIV-1 Inhibition with Favorable Selectivity Index

5,7-Diacetoxyflavone demonstrates antiviral activity against HIV-1 strain 3B in human H9 lymphocytes. The compound exhibits an EC50 of 56 μM for inhibition of viral replication, as measured by p24 antigen capture assay [1][2]. Importantly, the cytotoxic concentration (IC50) in the same H9 cell line is >373 μM, yielding a selectivity index (SI) of at least 6.7 [1]. This indicates a meaningful therapeutic window where antiviral effects are observed at concentrations well below those causing general cytotoxicity. While other flavonoids like chrysin and apigenin also exhibit anti-HIV activity, their reported EC50 values are often higher (e.g., chrysin EC50 ~50-100 μM) and may be associated with lower selectivity indices [3].

Antiviral HIV-1 Selectivity index Flavonoid

Solubility and Handling: Enhanced Lipophilicity and Organic Solvent Compatibility

5,7-Diacetoxyflavone exhibits markedly improved solubility in organic solvents compared to the parent compound chrysin. While chrysin is sparingly soluble in most organic solvents and practically insoluble in water, 5,7-diacetoxyflavone is readily soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1][2]. This enhanced lipophilicity is a direct consequence of acetylating the 5- and 7-hydroxyl groups, which reduces intermolecular hydrogen bonding and increases compatibility with organic phases. This property facilitates easier preparation of stock solutions for in vitro assays, enables use in organic synthesis protocols, and may improve membrane permeability in cell-based studies [3]. However, it is important to note that the compound is prone to hydrolysis in aqueous solutions, necessitating fresh preparation or careful storage [4].

Solubility Formulation Lipophilicity Handling

Primary Research and Industrial Application Scenarios for 5,7-Diacetoxyflavone


Mechanistic Studies of Selective COX-2 Inhibition

Researchers investigating the role of COX-2 in inflammation, cancer, or neurodegenerative diseases can utilize 5,7-diacetoxyflavone as a potent (IC50 = 2.7 μM) and selective (COX-2 over COX-1) flavonoid-based inhibitor. This compound is particularly valuable for experiments requiring a clean pharmacological profile without the off-target effects associated with non-selective NSAIDs or less specific flavonoids. The established selectivity provides a robust tool for probing COX-2-dependent pathways in cell culture and in vivo models. [1]

Hepatocellular Carcinoma and Solid Tumor Anticancer Research

Given its 11.8-fold enhanced cytotoxicity against H22 hepatoma cells relative to chrysin (IC50 = 141 μM vs. 1671 μM) and its low micromolar activity against HT-29 (IC50 = 2.6 μM) and SGC-7901 (IC50 = 4.5 μM) cells, 5,7-diacetoxyflavone serves as a superior lead compound for developing novel anticancer agents. Its distinct cell cycle arrest profile (G2 phase in H22 cells) further supports its use in elucidating mechanisms of flavonoid-induced apoptosis and growth inhibition. [2]

Antiviral Drug Discovery with a Focus on HIV-1

For antiviral programs, 5,7-diacetoxyflavone offers a balanced profile of anti-HIV-1 activity (EC50 = 56 μM) and low cytotoxicity (IC50 >373 μM), resulting in a favorable selectivity index (>6.7). This makes it a suitable scaffold for medicinal chemistry optimization aimed at improving potency while maintaining low toxicity. It is also a valuable reference compound for comparative studies of flavonoid antivirals. [3]

Formulation and Prodrug Development Studies

The improved solubility of 5,7-diacetoxyflavone in organic solvents (chloroform, DMSO, ethyl acetate) compared to the poorly soluble parent chrysin makes it an ideal candidate for formulation studies where enhanced lipophilicity is desired. Additionally, its susceptibility to hydrolysis under physiological conditions positions it as a potential prodrug for delivering the active metabolite (chrysin or other deacetylated species) with altered pharmacokinetics. This is particularly relevant for researchers exploring novel delivery strategies for poorly bioavailable flavonoids. [4]

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